molecular formula C17H14ClNO5 B291730 Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate

Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate

Cat. No. B291730
M. Wt: 347.7 g/mol
InChI Key: ZDFDDBPLKKQDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCB-DT, and it is a member of the terephthalate family of compounds. DCB-DT has been synthesized using various methods, and its properties have been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

DCB-DT works by binding to specific target molecules, such as amyloid fibrils, proteins, or DNA. Once bound, DCB-DT undergoes a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of the target molecule or to monitor its interaction with other molecules.
Biochemical and Physiological Effects:
DCB-DT has been shown to have minimal toxicity in vitro, making it a promising candidate for use in various biomedical applications. However, further studies are needed to determine its toxicity in vivo and its potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of using DCB-DT in lab experiments is its high sensitivity and selectivity for specific target molecules. Additionally, DCB-DT is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DCB-DT is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for DCB-DT research, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, DCB-DT could be used to study the interaction between other molecules, such as enzymes or receptors, and to develop new diagnostic and therapeutic tools for various diseases. Finally, DCB-DT could be used as a tool for studying the structure and function of biological macromolecules, such as proteins and nucleic acids.

Synthesis Methods

DCB-DT can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. The most common method used for synthesizing DCB-DT is the Suzuki coupling method, which involves the reaction of 2-chlorobenzoyl chloride with dimethyl terephthalate in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain DCB-DT.

Scientific Research Applications

DCB-DT has various scientific research applications, including its use as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. DCB-DT has also been used to study the interaction between proteins and small molecules, as well as the binding of small molecules to DNA. Additionally, DCB-DT has been used as a photosensitizer in photodynamic therapy, which is a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.

properties

Molecular Formula

C17H14ClNO5

Molecular Weight

347.7 g/mol

IUPAC Name

dimethyl 2-[(2-chlorobenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H14ClNO5/c1-23-16(21)10-7-8-12(17(22)24-2)14(9-10)19-15(20)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,20)

InChI Key

ZDFDDBPLKKQDPO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.